

Spectroscopic Profile of 3-Propylphenol: A Technical Guide

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Compound of Interest

Compound Name: 3-Propylphenol

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **3-Propylphenol**, providing essential structural information for researchers, scientists, and professionals in drug development.

This technical guide offers a comprehensive overview of the spectroscopic data for **3-Propylphenol** ($C_9H_{12}O$), a significant organic compound in various research and industrial applications. The following sections detail the characteristic signals and fragments observed in 1H NMR, ^{13}C NMR, IR, and MS analyses, presented in clearly structured tables for ease of comparison. Furthermore, detailed experimental protocols for acquiring this data are provided, alongside a visual representation of the general analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (1H) and carbon-13 (^{13}C) NMR data for **3-Propylphenol**.

1H NMR Spectroscopic Data

The 1H NMR spectrum of **3-Propylphenol** exhibits distinct signals corresponding to the aromatic, benzylic, methylene, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Aromatic Protons	6.6 - 7.2	Multiplet	-
Phenolic Hydroxyl	4.5 - 5.5	Singlet (broad)	-
Benzylic Protons (-CH ₂ -)	2.51	Triplet	7.6
Methylene Protons (-CH ₂ -)	1.62	Sextet	7.5
Methyl Protons (-CH ₃)	0.93	Triplet	7.4

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the **3-Propylphenol** molecule.

Carbon Assignment	Chemical Shift (ppm)
C-OH (C1)	154.9
C-H (C5)	129.5
C-propyl (C3)	141.5
C-H (C4)	121.3
C-H (C6)	120.3
C-H (C2)	115.9
Benzylic Carbon (-CH ₂)	38.1
Methylene Carbon (-CH ₂)	24.8
Methyl Carbon (-CH ₃)	14.0

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3-Propylphenol** shows characteristic absorption bands for the hydroxyl, aromatic, and alkyl groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3600-3200 (broad)	O-H stretch	Phenolic Hydroxyl
3100-3000	C-H stretch	Aromatic
2960-2850	C-H stretch	Alkyl (propyl group)
1600, 1585, 1470	C=C stretch	Aromatic Ring
1465	C-H bend	Alkyl (propyl group)
1230	C-O stretch	Phenol
880-750	C-H out-of-plane bend	Aromatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **3-Propylphenol** shows a molecular ion peak and several characteristic fragment ions.[\[1\]](#)

m/z (mass-to-charge ratio)	Proposed Fragment Ion	Significance
136	[C ₉ H ₁₂ O] ⁺	Molecular Ion (M ⁺) [1]
108	[M - C ₂ H ₄] ⁺	Loss of ethene via McLafferty rearrangement
107	[M - C ₂ H ₅] ⁺	Benzylic cleavage, loss of an ethyl radical [1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **3-Propylphenol** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ^{13}C NMR: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ^1H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation:

- As **3-Propylphenol** is a liquid at room temperature, the neat liquid can be analyzed directly.
- Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Record a background spectrum of the clean salt plates.

- Place the sample-loaded plates in the spectrometer's sample holder.
- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} . Co-add multiple scans to improve the signal-to-noise ratio.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

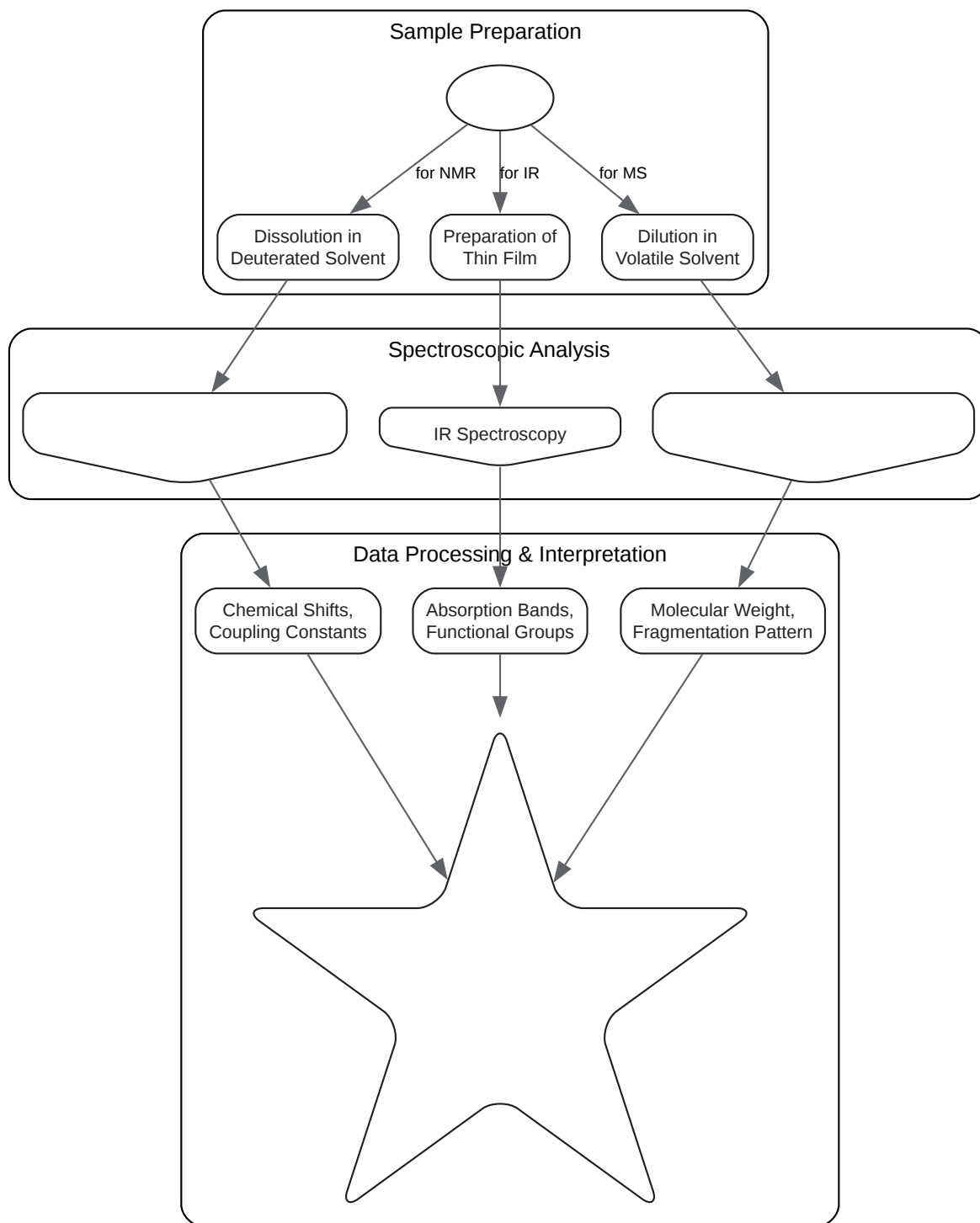
- Introduce a dilute solution of **3-Propylphenol** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.
- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

Data Acquisition:

- Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS).
- The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Propylphenol**.



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Caption: General workflow for spectroscopic analysis of **3-Propylphenol**.

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References

- 1. 3-Propylphenol | C₉H₁₂O | CID 69302 - PubChem [pubchem.ncbi.nlm.nih.gov]
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